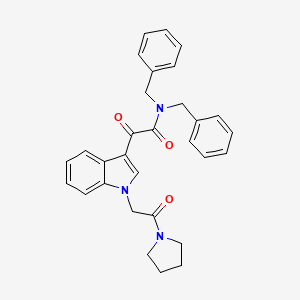

N,N-dibenzyl-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N,N-dibenzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N3O3/c34-28(31-17-9-10-18-31)22-32-21-26(25-15-7-8-16-27(25)32)29(35)30(36)33(19-23-11-3-1-4-12-23)20-24-13-5-2-6-14-24/h1-8,11-16,21H,9-10,17-20,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEDDWFCVMTLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Indole 1-Position

(a) N,N-dibenzyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

- Key Difference : Piperidine (6-membered ring) replaces pyrrolidine.

- Piperidine’s increased basicity (pKa ~11) compared to pyrrolidine (pKa ~10) could influence ionic interactions with targets .

(b) 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)

- Key Difference : 4-Chlorobenzyl and pyridin-4-yl groups replace the 2-oxo-pyrrolidinyl-ethyl and dibenzyl groups.

- Impact : The 4-chlorobenzyl group enhances lipophilicity (logP increase), while the pyridinyl group improves aqueous solubility via hydrogen bonding. D-24851 is a tubulin inhibitor, suggesting the indole-oxoacetamide scaffold’s versatility in targeting cytoskeletal proteins .

(c) 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (IJUSOW)

- Key Difference : Ethyl and methoxy substituents on indole, with a 4-methoxyphenyl acetamide.

- Ethyl substitution reduces steric hindrance compared to bulkier dibenzyl groups .

Variations in the Acetamide Side Chain

(a) N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide

- Key Difference : Phenylsulfonyl-piperidine replaces the indole-dibenzyl system.

(b) 2-Oxo-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)-2-(3,4,5-trimethoxyphenyl)acetamide (JOXVUP)

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Pyrrolidine’s secondary amine may undergo oxidation, whereas piperidine analogs could face faster hepatic clearance due to higher basicity .

- Solubility : Pyridinyl (D-24851) and methoxy (IJUSOW) substituents improve solubility compared to dibenzyl groups, critical for oral bioavailability .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for intermediates .

Q. Table 1: Synthesis Conditions from Comparative Studies

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indole Alkylation | K₂CO₃, DMF, 80°C, 12 hr | 65–75 | |

| Amide Coupling | EDC, HOBt, DCM, rt, 24 hr | 70–85 | |

| Final Purification | Column chromatography (EtOAc/Hexane 3:7) | >95 purity |

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

A combination of NMR, IR, and mass spectrometry is essential:

- ¹H/¹³C NMR : Confirm substituent connectivity. For example, the indole C3 proton appears as a singlet at δ 7.8–8.2 ppm, while the pyrrolidine protons resonate at δ 2.5–3.5 ppm .

- IR Spectroscopy : Detect carbonyl groups (C=O stretches at ~1680–1720 cm⁻¹ for amide and ketone moieties) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ calculated for C₂₉H₂₈N₃O₃: 478.2124) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

SAR studies require systematic modification of substituents and evaluation of biological activity:

Substituent Variation :

- Replace dibenzyl groups with other arylalkyl chains to assess hydrophobicity effects .

- Modify the pyrrolidine ring (e.g., piperidine or morpholine substitution) to study steric/electronic impacts .

Bioassays :

- Test derivatives in in vitro models (e.g., cancer cell lines for antiproliferative activity) with IC₅₀ quantification .

Computational Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like tubulin or kinases .

Q. Table 2: Example SAR Findings from Analogous Compounds

| Modification Site | Biological Activity Change | Reference |

|---|---|---|

| Indole C5 Methylation | ↑ Cytotoxicity (IC₅₀ reduced by 40%) | |

| Pyrrolidine → Piperidine | ↓ Solubility, ↔ Activity | |

| Dibenzyl → Diethyl | ↓ Membrane permeability |

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

Standardized Protocols :

Orthogonal Assays :

- Validate apoptosis induction via both flow cytometry (Annexin V) and caspase-3 activation assays .

Purity Verification :

Case Example : A study reported conflicting IC₅₀ values (5 µM vs. 20 µM) for tubulin inhibition. Re-analysis revealed residual DMSO (≥0.1%) in the latter study, which suppressed activity .

Advanced: What computational approaches predict target interactions for this compound?

Methodological Answer:

Molecular Docking :

- Use Schrödinger Suite or AutoDock to simulate binding to tubulin (PDB ID: 1SA0). Focus on the colchicine-binding site, where indole derivatives often interact .

Molecular Dynamics (MD) Simulations :

- Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .

Pharmacophore Modeling :

- Identify critical features (e.g., hydrogen bond acceptors at the acetamide group) using MOE .

Q. Table 3: Predicted Binding Affinities for Analogous Compounds

| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) | Reference |

|---|---|---|---|

| Tubulin | -9.2 | 3.5 ± 0.8 | |

| EGFR Kinase | -7.8 | 25.1 ± 2.4 |

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradient elution (hexane → EtOAc) for intermediates .

- Recrystallization : Employ ethanol/water (7:3) for final product crystallization .

- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity >99% .

Advanced: How to investigate the mechanism of action using in vitro and in vivo models?

Methodological Answer:

In Vitro :

- Tubulin Polymerization Assay : Monitor absorbance at 350 nm to detect inhibition .

- Kinase Profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) .

In Vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.